2-Methyl-4,5-dihydrofuran-3-thiol

Description

Properties

IUPAC Name |

5-methyl-2,3-dihydrofuran-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-4-5(7)2-3-6-4/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRSRTFITLMUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCO1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335581 | |

| Record name | 2-methyl-4,5-dihydrofuran-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow clear liquid; Sulfurous meaty savoury aroma upon dilution | |

| Record name | 2-Methyl-4,5-dihydrofuran-3-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methyl-4,5-dihydrofuran-3-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.143 | |

| Record name | 2-Methyl-4,5-dihydrofuran-3-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26486-13-5, 65936-86-9 | |

| Record name | 4,5-Dihydro-2-methyl-3-furanthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026486135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-4,5-dihydrofuran-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Furanthiol, 4,5-dihydro-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIHYDRO-2-METHYL-3-FURANTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58O51Z0A2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-2-methyl-3(2H)-furanthione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyl-4,5-dihydrofuran-3-thiol chemical properties and structure

An In-Depth Technical Guide to 2-Methyl-4,5-dihydrofuran-3-thiol: Properties, Synthesis, and Applications

Introduction

2-Methyl-4,5-dihydrofuran-3-thiol, a sulfur-containing heterocyclic compound, is a significant molecule primarily recognized for its potent sensory characteristics. As a key aroma compound, it belongs to a class of substances crucial to the flavor and fragrance industry for creating authentic meaty and savory profiles. Its structure, featuring a dihydrofuran ring, a reactive thiol group, and a methyl substituent, makes it closely related to other commercially important flavor molecules like 2-methyl-3-furanthiol and 2-methyltetrahydrofuran-3-thiol.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthetic pathways, analytical methodologies, and industrial applications, tailored for researchers and professionals in chemical synthesis and product development.

Molecular Structure and Identification

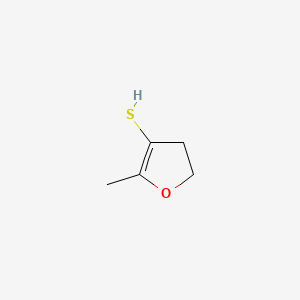

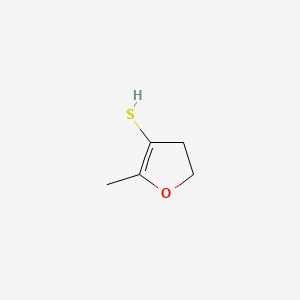

2-Methyl-4,5-dihydrofuran-3-thiol is structurally classified as a dihydrofuran and, due to the C=C double bond adjacent to the thiol group, exists as a thioenol tautomer.[3] This structural arrangement is fundamental to its reactivity and organoleptic properties.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 26486-13-5[1][4][5] |

| Molecular Formula | C₅H₈OS[3][6] |

| Molecular Weight | 116.18 g/mol [1][6] |

| IUPAC Name | 2-methyl-4,5-dihydrofuran-3-thiol[3] |

| Synonyms | Dihydro-2-methyl-3(2H)-furanthione, 4,5-dihydro-3-mercapto-2-methylfuran[1][3] |

| InChI Key | IHRSRTFITLMUQC-UHFFFAOYSA-N[1][3][6] |

Physicochemical and Organoleptic Properties

The physical and sensory characteristics of 2-Methyl-4,5-dihydrofuran-3-thiol are critical for its application as a flavor ingredient. It is a volatile compound with a distinct and potent aroma profile.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Pale yellow clear liquid | [4][7] |

| Odor | Sulfurous, with a meaty and savory aroma upon dilution | [7][8] |

| Solubility | Insoluble in water; Soluble in ethanol | [1][7] |

| Specific Gravity | 1.047 - 1.053 @ 25°C | [4] |

| Refractive Index | 1.497 - 1.503 @ 20°C | [4] |

| Boiling Point | 160.2 °C @ 760 mmHg | [9] |

| Flash Point | 50.6 °C (123.0 °F) | [4] |

| pKa (predicted) | 8.55 ± 0.20 |[9] |

The potent, sulfurous odor is characteristic of many thiols, but the heterocyclic structure modifies it to produce desirable savory and meaty notes essential for recreating cooked food aromas.[2]

Synthesis and Chemical Reactivity

The synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol typically involves the modification of a pre-formed heterocyclic ring, a strategy that provides good control over the final structure.[1]

Synthetic Pathway

A widely recognized and industrially relevant synthesis starts from 5-hydroxy-2-pentanone.[1][10] The process involves an acid-catalyzed intramolecular cyclization to form the dihydrofuran ring, followed by the introduction of the thiol group, often via a thioacetate intermediate to manage the reactivity of the thiol.[1][10]

Caption: General synthetic workflow for 2-Methyl-4,5-dihydrofuran-3-thiol.

Experimental Protocol: Synthesis from 5-Hydroxy-2-pentanone

This protocol is a representative synthesis adapted from established chemical literature.[1][10]

-

Step 1: Cyclization to form 4,5-Dihydro-2-methylfuran.

-

Charge a reaction vessel with 5-hydroxy-2-pentanone.

-

Add a catalytic amount of phosphoric acid.

-

Heat the mixture to induce intramolecular cyclization and dehydration, continuously removing water formed during the reaction.

-

Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

-

Purify the resulting 4,5-dihydro-2-methylfuran by distillation. Causality: The acid catalyst protonates the hydroxyl group, turning it into a good leaving group (water), which facilitates the nucleophilic attack by the ketone's oxygen to form the five-membered ring.

-

-

Step 2: Addition of Thioacetic Acid.

-

Dissolve the purified 4,5-dihydro-2-methylfuran in a suitable solvent like isopropyl ether.

-

Add thioacetic acid and a catalytic amount of a base, such as piperidine.

-

Maintain the reaction at a controlled temperature. The addition of the thioacetyl group typically occurs at the 3-position.

-

Monitor the formation of the intermediate, 2-methyltetrahydrofuran-3-thiol acetate. Causality: The base deprotonates the thioacetic acid, forming a potent nucleophile (thioacetate anion) that attacks the electron-deficient carbon of the dihydrofuran ring.

-

-

Step 3: Hydrolysis to Yield the Final Thiol.

-

To the reaction mixture containing the thioacetate intermediate, add an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

-

Stir the mixture until the hydrolysis of the thioester is complete, liberating the free thiol.

-

Carefully neutralize the mixture, extract the product with an organic solvent, and purify by vacuum distillation. Causality: Hydrolysis cleaves the ester bond, which is more stable and easier to handle than the free thiol, providing the desired final product in a controlled manner.

-

Key Chemical Reactions

The reactivity of 2-Methyl-4,5-dihydrofuran-3-thiol is dominated by its thiol group, which is susceptible to oxidation, a common pathway for thiols that can impact the stability and aroma profile of products containing it.[1]

Caption: Key reactions of 2-Methyl-4,5-dihydrofuran-3-thiol.

-

Oxidation: The thiol group readily oxidizes, especially when exposed to air, to form the corresponding disulfide.[1] This disulfide often retains a meaty aroma and can be more stable, but with a different sensory impact.[1][2]

-

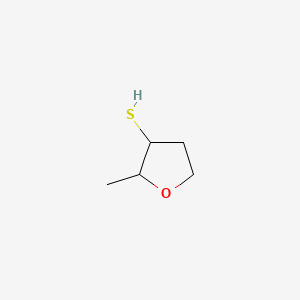

Ring Saturation: The double bond in the dihydrofuran ring can be reduced (hydrogenated) to yield 2-methyltetrahydrofuran-3-thiol, another flavor compound of significant industrial importance.[1]

Analytical Methodologies

Accurate identification and quantification of 2-Methyl-4,5-dihydrofuran-3-thiol, especially in complex matrices like food products, require sophisticated analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile thiols.[1] The compound is separated from other volatiles on a GC column and subsequently identified and quantified by its mass spectrum. The NIST Chemistry WebBook provides mass spectral data for the related compound 2-methyl-3-furanthiol, which serves as a reference for this class of molecules.[11]

-

Sample Preparation: Due to its high volatility and reactivity, headspace sampling techniques like Solid-Phase Microextraction (SPME) are often employed to extract the analyte from a sample matrix before GC-MS analysis.[1]

-

Derivatization: To improve chromatographic performance and detection sensitivity, thiols can be derivatized. Reagents such as N-phenylmaleimide or ethyl propiolate react with the thiol group to form a more stable, less polar derivative that is easier to analyze.[1][12]

Protocol: HS-SPME-GC/MS Analysis

-

Sample Preparation: Place the sample (e.g., food product, reaction mixture) in a sealed headspace vial.

-

Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample at a controlled temperature and time to allow volatile compounds to adsorb onto the fiber.

-

Desorption and Injection: Insert the SPME fiber into the heated injection port of a GC-MS system. The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

-

GC Separation: Use a capillary column (e.g., DB-5 or equivalent) with a programmed temperature ramp to separate the volatile compounds based on their boiling points and polarity.

-

MS Detection: As compounds elute from the column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer scans a mass range to detect the characteristic ions of 2-Methyl-4,5-dihydrofuran-3-thiol and other analytes, allowing for positive identification and quantification.

Applications in Research and Industry

Flavor and Fragrance Industry

The primary application of 2-Methyl-4,5-dihydrofuran-3-thiol is as a flavoring agent.[4] It is valued for its ability to impart a strong, savory, and cooked meat character to food products.[2] While its aroma is similar to the highly successful 2-methyl-3-furanthiol (known for its boiled beef character), it is considered a distinct note and was a key component in widely used process flavors.[2] Its saturated analog, 2-methyltetrahydrofuran-3-thiol, is also a critical flavor ingredient, demonstrating the importance of this molecular scaffold in creating meat-like aromas.[1][13]

Organic Synthesis

Beyond flavor applications, the unique structure of 2-Methyl-4,5-dihydrofuran-3-thiol makes it a valuable synthon, or building block, in organic synthesis.[1] The versatile thiol group can participate in a wide range of transformations, including nucleophilic additions and oxidations, allowing for the construction of more complex sulfur-containing molecules for pharmaceutical or materials science research.[1]

Safety, Handling, and Storage

As with all reactive thiols, proper safety precautions are essential. Data from related compounds provide a strong basis for safe handling procedures.

-

Hazards:

-

Flammability: The compound is a flammable liquid.[14][15] All sources of ignition, such as sparks and open flames, must be strictly avoided.[14][16]

-

Irritation: It is known to cause skin and serious eye irritation.[14][15]

-

Inhalation: Vapors may cause respiratory tract irritation.[14]

-

Odor: Possesses a powerful and pervasive odor (stench).[15][16]

-

-

Safe Handling:

-

Work in a well-ventilated area or chemical fume hood to avoid inhalation of vapors.[14][15]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15][17]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Use non-sparking tools and ground equipment to prevent static discharge.[15][16]

-

-

Storage:

Conclusion

2-Methyl-4,5-dihydrofuran-3-thiol is a specialized chemical with significant value, particularly in the creation of authentic food flavors. Its distinct molecular structure gives rise to a potent, meaty aroma and a versatile chemical reactivity centered on its thiol group. A thorough understanding of its physicochemical properties, synthetic routes, and analytical methods is crucial for its effective and safe application in both industrial and research settings. As flavor technology and organic synthesis continue to advance, the utility of such targeted, high-impact molecules remains paramount.

References

-

methyl dihydrofuran thiol, 26486-13-5 - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]

-

NATURAL 2-METHYL TETRAHYDROFURAN-3-THIOL Safety Data Sheet. (2025, December 5). Axxence Aromatic GmbH. Retrieved January 20, 2026, from [Link]

-

2-Methyl-4,5-dihydrofuran-3-thiol - 试剂信息网. (n.d.). Retrieved January 20, 2026, from [Link]

-

Wright, J. (2009, May). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Perfumer & Flavorist, 34, 16. Retrieved January 20, 2026, from [Link]

-

Showing Compound 2-methyl-4,5-dihydro-3-furanthiol (FDB029646) - FooDB. (2011, September 26). Retrieved January 20, 2026, from [Link]

- CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol. (n.d.). Google Patents.

-

2-methyl-3-tetrahydrofuran thiol - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]

- CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol. (n.d.). Google Patents.

-

2-methyl-4,5-dihydro-3-furanthiol - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

2-Methyl-4,5-dihydrofurane-3-thiol - LookChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2-methyl-3-thioacetoxytetrahydrofuran - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]

-

Tetrahydro-2-methyl-3-furanthiol | C5H10OS - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

2-Methyl-4,5-Dihydrofuran-3-Thiol by Penta Manufacturing Company - UL Prospector. (n.d.). Retrieved January 20, 2026, from [Link]

-

2-Methyl-3-furanthiol | C5H6OS - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

2-Methyl-3-furanthiol - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

2-Methyl-3-furanthiol Gas Chromatography - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

Showing metabocard for 2-Methyl-3-furanthiol (HMDB0036611) - Human Metabolome Database. (n.d.). Retrieved January 20, 2026, from [Link]

-

Assessment of thiol compounds from garlic by automated headspace derivatized in-needle-NTD-GC-MS and derivatized in-fiber-SPME-GC-MS. (2013, January 23). PubMed. Retrieved January 20, 2026, from [Link]

Sources

- 1. 2-Methyl-4,5-dihydrofuran-3-thiol | 26486-13-5 | Benchchem [benchchem.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Showing Compound 2-methyl-4,5-dihydro-3-furanthiol (FDB029646) - FooDB [foodb.ca]

- 4. methyl dihydrofuran thiol, 26486-13-5 [thegoodscentscompany.com]

- 5. 2-Methyl-4,5-dihydrofurane-3-thiol | 26486-13-5 [chemicalbook.com]

- 6. 2-methyl-4,5-dihydro-3-furanthiol [webbook.nist.gov]

- 7. 2-Methyl-4,5-dihydrofuran-3-thiol [shiji.cnreagent.com]

- 8. ulprospector.com [ulprospector.com]

- 9. 2-Methyl-4,5-dihydrofurane-3-thiol|lookchem [lookchem.com]

- 10. CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]

- 11. 2-Methyl-3-furanthiol [webbook.nist.gov]

- 12. Assessment of thiol compounds from garlic by automated headspace derivatized in-needle-NTD-GC-MS and derivatized in-fiber-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-methyl-3-tetrahydrofuran thiol [thegoodscentscompany.com]

- 14. axxence.de [axxence.de]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

The Scent of Savoriness: A Technical Guide to the Natural Occurrence of 2-Methyl-4,5-dihydrofuran-3-thiol in Cooked Meat

Abstract

The characteristic and highly desirable savory, meaty aroma of cooked meat is not the result of a single molecule, but rather a complex symphony of volatile organic compounds generated during the heating process. Among these, sulfur-containing heterocyclic compounds play a pivotal role, often possessing exceptionally low odor thresholds and potent sensory impacts. This technical guide provides an in-depth exploration of one such critical compound: 2-Methyl-4,5-dihydrofuran-3-thiol. We will delve into the core chemical pathways responsible for its formation, present state-of-the-art analytical methodologies for its extraction and quantification, and discuss its significant contribution to the overall flavor profile of cooked meat. This document is intended for researchers, flavor chemists, and professionals in the fields of food science and drug development seeking a comprehensive understanding of this key meaty aroma compound.

Introduction: The Essence of "Meaty"

The appealing aroma of cooked meat is primarily a product of complex chemical transformations of non-volatile precursors, such as amino acids and reducing sugars, during heating. The Maillard reaction and the thermal degradation of thiamine (Vitamin B1) are the principal engines driving the generation of a vast array of flavor compounds. Within this complex mixture, sulfur-containing compounds are paramount. Thiols, in particular, are noted for their potency, with some having the lowest aroma thresholds of any food odorant.

2-Methyl-4,5-dihydrofuran-3-thiol, along with its close analogue 2-methyl-3-furanthiol, is consistently identified as a key contributor to the characteristic "meaty" or "roast beef" aroma. Its presence, even at trace levels, can significantly influence the sensory perception of meat products. Understanding its formation is crucial for controlling and optimizing flavor development in both traditional cooking and the creation of processed meat flavors.

The Genesis of a Meaty Aroma: Formation Pathways

The creation of 2-methyl-4,5-dihydrofuran-3-thiol in cooked meat is not a simple, single-step reaction but rather the result of intricate chemical cascades. The two primary, and often interconnected, pathways are the Maillard reaction and thiamine degradation.

The Maillard Reaction: A Symphony of Flavor

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. For the formation of sulfur-containing flavor compounds, the sulfur-containing amino acid cysteine is a critical precursor. Ribose, a pentose sugar abundant in meat, is another key reactant.

The reaction proceeds through several stages, beginning with the condensation of the sugar and amino acid, followed by rearrangements and subsequent degradations. A proposed pathway involves the interaction of hydrogen sulfide (H₂S), generated from cysteine degradation, with furanones and other dicarbonyl intermediates that are formed from the sugar.

Figure 2: Thiamine degradation pathway leading to thiol formation.

Analytical Methodologies for Detection and Quantification

The analysis of 2-methyl-4,5-dihydrofuran-3-thiol is challenging due to its high volatility, low concentration, and susceptibility to oxidation. Effective analysis requires a multi-step approach involving careful extraction, separation, and sensitive detection.

Extraction Techniques: Isolating the Volatiles

The choice of extraction technique is critical for obtaining a representative profile of the volatile compounds from the complex meat matrix.

-

Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique performed at low temperatures (typically around 30-50°C). Its primary advantage is the gentle nature of the extraction, which minimizes the thermal degradation of labile aroma compounds and prevents the formation of artifacts. This makes it a gold standard for the isolation of delicate flavor molecules.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-less extraction technique where a coated fiber is exposed to the headspace of the sample. Volatile compounds adsorb onto the fiber and are then thermally desorbed into the gas chromatograph. Headspace-SPME (HS-SPME) is particularly effective for volatile analysis as it reduces matrix effects and improves selectivity. The choice of fiber coating (e.g., PDMS/CAR/DVB) is crucial for efficiently trapping the target analytes.

-

Selective Thiol Extraction: Due to the reactivity of thiols, specific methods have been developed for their selective isolation. One common approach involves derivatization with p-hydroxymercuribenzoate (pHMB), which forms a non-volatile conjugate with thiols. The thiols can then be released from the conjugate for analysis. This method enhances the stability and detectability of these otherwise elusive compounds.

Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS) and Olfactometry (GC-O)

Once extracted, the volatile fraction is typically analyzed by Gas Chromatography (GC) coupled with a detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile compounds. The gas chromatograph separates the components of the mixture based on their boiling points and polarity, and the mass spectrometer fragments the molecules, creating a unique mass spectrum that acts as a chemical fingerprint for identification.

-

Gas Chromatography-Olfactometry (GC-O): While GC-MS identifies the chemical composition, GC-O determines the sensory relevance of each compound. In GC-O, the effluent from the GC column is split, with one portion going to a detector (like MS) and the other to a sniffing port where a trained panelist can assess the odor of each eluting compound. This is critical for pinpointing which of the hundreds of volatile compounds are the key contributors to the overall aroma.

Figure 3: General analytical workflow for furanthiol analysis.

Quantitative Data and Sensory Impact

Quantifying 2-methyl-4,5-dihydrofuran-3-thiol is challenging, and its concentration can vary significantly based on the type of meat, cooking method, and temperature. While comprehensive data is scarce, related compounds provide a strong indication of its quantitative relevance.

Table 1: Concentration and Sensory Thresholds of Key Meaty Thiols

| Compound | Reported Concentration Range | Food Matrix | Odor Threshold | Sensory Descriptor | Reference |

| 2-Methyl-3-furanthiol | 1.70–12.74 µg/kg | Fermented Grains | 4 ng/L (in solution) | Cooked meat-like | |

| 2-Methyl-3-tetrahydrofuranthiol | ~200-1000 ppm (in flavor) | Beef/Chicken Flavors | N/A | Boiled beef, meaty | |

| 2-Furfurylthiol | 0.51–3.03 µg/kg | Fermented Grains | N/A | Coffee, roasted |

Note: The concentrations listed are for the closely related and often co-analyzed 2-methyl-3-furanthiol and its tetrahydro- derivative, providing a proxy for the expected low µg/kg (ppb) levels of 2-methyl-4,5-dihydrofuran-3-thiol in food systems.

The sensory impact of these thiols is immense. They are described as having powerful "cooked meat," "roast beef," and "savory" aromas. Even at concentrations below what can be easily detected by mass spectrometry, they can be readily perceived by the human nose, making GC-O an indispensable tool for their study. The presence and concentration of 2-methyl-4,5-dihydrofuran-3-thiol and its relatives are critical in defining the authenticity and quality of a meat flavor profile.

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS for Volatile Profiling

This protocol provides a general framework for the analysis of volatile compounds in a cooked meat matrix.

-

Sample Preparation: Weigh approximately 2.5 g of cooked, homogenized ground beef into a 20 mL headspace vial.

-

Incubation: Add a salt solution (e.g., 20% NaCl) to enhance the release of volatiles. Equilibrate the vial at a controlled temperature, typically between 60-80°C, for 10-15 minutes.

-

SPME Extraction: Expose a pre-conditioned SPME fiber (e.g., 2cm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for 20-30 minutes during incubation.

-

GC-MS Analysis:

-

Desorption: Immediately transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.

-

Column: Use a suitable capillary column, such as a DB-WAX (30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C, hold for 3 minutes, then ramp at 5°C/min to 230°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Parameters: Scan range of m/z 35-350. Ion source temperature at 230°C.

-

-

Data Analysis: Identify compounds by comparing mass spectra against a library (e.g., NIST/Wiley) and by comparing retention indices with known standards.

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) for Gentle Extraction

This protocol is ideal for creating a comprehensive flavor isolate for subsequent GC-O and GC-MS analysis.

-

Sample Homogenization: Homogenize 100 g of cooked meat with 200 mL of chilled, high-purity dichloromethane. To minimize enzymatic activity, this step should be performed quickly and at a low temperature.

-

Extraction: Stir the homogenate for 1-2 hours at a low temperature.

-

Filtration & Drying: Filter the extract to remove solid meat particles. Dry the resulting solvent extract over anhydrous sodium sulfate to remove water.

-

SAFE Distillation:

-

Set up the SAFE apparatus according to the manufacturer's instructions.

-

Maintain a high vacuum (e.g., 10⁻⁵ mbar) and a water bath temperature of 40°C.

-

Introduce the dried solvent extract dropwise into the distillation flask.

-

Collect the volatile fraction in the receiving flasks cooled with liquid nitrogen.

-

-

Concentration: Carefully concentrate the collected distillate to a final volume of approximately 1 mL using a Vigreux column followed by a gentle stream of nitrogen.

-

Analysis: The resulting concentrate is now ready for injection into the GC-MS/O system.

Conclusion

2-Methyl-4,5-dihydrofuran-3-thiol stands as a testament to the chemical complexity underlying our sensory experience of food. Its formation through the Maillard reaction and thiamine degradation is a cornerstone of cooked meat flavor chemistry. For researchers and developers in the food and flavor industry, a thorough understanding of its genesis and the analytical tools to precisely measure it are indispensable. The methodologies presented in this guide, from gentle SAFE extraction to sensitive GC-O detection, provide a robust framework for investigating this potent aroma compound. As the demand for authentic and nuanced flavor profiles continues to grow, the ability to understand and control the formation of molecules like 2-methyl-4,5-dihydrofuran-3-thiol will remain a key differentiator in the field.

References

-

Food and Agriculture Organization of the United Nations. (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. AGRIS. [Link]

-

FoodWrite. (2022, August 4). The Value of Solvent-Assisted Flavor Evaporation (SAFE). [Link]

-

Perfumer & Flavorist. (n.d.). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. [Link]

- Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.

-

Shimadzu. (2021, March 8). Optimization and evaluation of traditional SPME vs SPME Arrow for qualitative analysis of meat aroma. [Link]

-

Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. [Link]

-

Kiriyama Glass Works Co. (n.d.). SAFE Solvent Assisted Flavor Evaporator. [Link]

-

Steinhaus, M. (2023, April 26). Development of the Automated Solvent-Assisted Flavor Evaporation and its Application to the Identification of the Key Odorants. mediaTUM. [Link]

-

Organomation. (n.d.). Understanding Solvent-Assisted Flavor Evaporation (SAFE). [Link]

- Meng, Q., Kitagawa, R., Imamura, M., Katayama, H., Obata, A., & Sugawara, E. (2017). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. Bioscience, Biotechnology, and Biochemistry, 81(1

The Formation of 2-Methyl-4,5-dihydrofuran-3-thiol: A Mechanistic and Practical Guide

An In-depth Technical Guide for R&D Professionals

Foreword

2-Methyl-4,5-dihydrofuran-3-thiol is a potent, sulfur-containing volatile compound of significant interest in the fields of food chemistry and flavor science. Characterized by its savory, meaty, and slightly roasted aroma profile, it plays a pivotal role in the desirable flavor of cooked meats, soups, and savory sauces.[1][2] Understanding its formation pathways is not merely an academic exercise; it is fundamental to controlling and optimizing flavor generation during food processing, developing novel flavor ingredients, and ensuring product consistency.

This technical guide provides a comprehensive exploration of the chemical routes leading to 2-Methyl-4,5-dihydrofuran-3-thiol in food systems. We will dissect the primary reaction mechanisms, examine the critical factors that influence its yield, and detail the analytical workflows required for its robust identification and quantification. This document is designed for researchers and scientists, offering both foundational knowledge and actionable, field-proven insights into this crucial aroma compound.

Core Formation Pathways: A Tale of Two Precursors

The generation of 2-Methyl-4,5-dihydrofuran-3-thiol and its closely related, intensely meaty aromatic analogue, 2-methyl-3-furanthiol (MFT), is predominantly attributed to two key chemical processes occurring during the thermal treatment of food: the Maillard reaction and the degradation of thiamine (Vitamin B1).[3]

The Maillard Reaction: A Symphony of Sugar and Sulfur

The Maillard reaction, a form of non-enzymatic browning, is the cornerstone of flavor development in cooked foods.[4] It involves a complex cascade of reactions between reducing sugars and amino acids.[4] For the formation of sulfur-containing furan derivatives, the essential precursors are a pentose sugar (most notably, ribose) and the sulfur-containing amino acid, L-cysteine.[5][6][7][8]

The reaction proceeds through several critical stages:

-

Initial Condensation & Rearrangement: A reducing sugar, such as ribose, reacts with cysteine. The resulting unstable glycosylamine undergoes an Amadori rearrangement to form a ketosamine.[4]

-

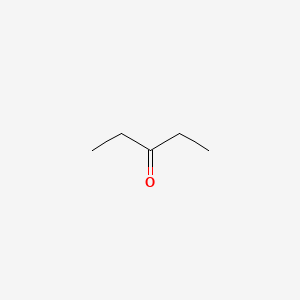

Formation of Key Intermediates: The ketosamine degrades further, particularly through the 2,3-enolization route, to yield crucial dicarbonyl intermediates. Isotopic labeling studies have identified 1,4-dideoxypentosone as a key intermediate derived from ribose.[7][8][9] Another significant intermediate is 4-hydroxy-5-methyl-3(2H)-furanone (HMF), which possesses a characteristic caramel-like aroma.[6][9][10]

-

Sulfur Incorporation: Concurrently, cysteine undergoes Strecker degradation, releasing hydrogen sulfide (H₂S), ammonia, and a Strecker aldehyde.

-

Final Assembly: The highly reactive H₂S then attacks the furanone or dicarbonyl intermediate. For instance, the reaction of H₂S with 4-hydroxy-5-methyl-3(2H)-furanone can lead to the formation of 2-methyl-3-furanthiol and its dihydro derivative.[10] The pathway via 1,4-dideoxypentosone is also a direct route to these thiols.[8][9]

The following diagram illustrates this complex, yet elegant, pathway.

Caption: Maillard reaction pathway to 2-Methyl-4,5-dihydrofuran-3-thiol.

Thiamine Degradation: The Vitamin B1 Route

Thiamine, an essential vitamin prevalent in meat, yeast, and grains, is thermally labile. Its breakdown during cooking provides an alternative and significant pathway to meaty aroma compounds, including 2-methyl-3-furanthiol and its derivatives.[3][11][12]

The key feature of thiamine is its thiazole ring, which contains both sulfur and nitrogen. Upon heating, this ring cleaves, releasing sulfur-containing fragments that are potent aroma precursors. A critical intermediate formed from thiamine degradation is 5-hydroxy-3-mercapto-2-pentanone.[11] This molecule can then undergo intramolecular cyclization and dehydration to form the desired furanthiol structure.[3]

Interestingly, studies have shown that in the absence of cysteine, thiamine degradation is the primary source for these thiols, highlighting its independent role.[13] However, when cysteine is present, both pathways can contribute, with cysteine often acting as the primary sulfur donor.[13]

Caption: Formation of furanthiols via thermal degradation of Thiamine.

Modulating Factors in Food Processing

The theoretical pathways provide the "what," but in a complex food matrix, the "how much" is governed by a range of physicochemical parameters. As scientists, controlling these factors is key to manipulating flavor outcomes.

| Factor | Effect on Formation of 2-Methyl-4,5-dihydrofuran-3-thiol | Causality & Scientific Insight |

| Temperature & Time | Formation increases with higher temperatures and longer processing times. | Both Maillard reactions and thiamine degradation are kinetically driven. Higher thermal input accelerates reaction rates, leading to greater precursor breakdown and intermediate formation.[4][14] |

| pH | Formation is highly pH-dependent; pathways can shift based on acidity/alkalinity. | pH affects the protonation state of amino groups in amino acids, influencing their nucleophilicity in the initial Maillard step.[4] It also catalyzes specific degradation routes of sugar intermediates, with different compounds favored at pH 4.5 versus 6.5.[5][9] |

| Water Activity (a_w) | Intermediate water activity levels generally favor the Maillard reaction. | While water is a product of the initial condensation step, it is also required as a solvent for reactants. Very low a_w can limit reactant mobility, while very high a_w can dilute reactants and favor hydrolysis over condensation. |

| Precursor Concentration | Higher concentrations of ribose, cysteine, and thiamine lead to higher yields. | The formation is substrate-limited. The abundance of these specific precursors in the raw material (e.g., high ribose in red meat) directly correlates with the potential to form meaty flavor compounds.[6][11][15] |

| Food Matrix Composition | The presence of other components like fats, proteins, and other amino acids can alter pathways. | Other compounds can compete for reactants. For example, ammonia released from other amino acids can compete with H₂S to form nitrogen-containing heterocycles like pyrazines instead of sulfur-containing ones.[5] Melanoidins, the final products of the Maillard reaction, can also bind with thiols, reducing their volatility.[16] |

Analytical Workflow: From Extraction to Identification

The accurate measurement of a reactive, low-concentration thiol like 2-Methyl-4,5-dihydrofuran-3-thiol requires a carefully designed and validated analytical protocol. Its volatility and susceptibility to oxidation make sample handling a critical control point.[10][17]

Protocol: Extraction and Analysis by GC-MS

This protocol outlines a robust workflow for the analysis of volatile thiols from a food matrix. The causality behind each step is to maximize recovery while minimizing artifact formation.

Objective: To isolate, identify, and quantify 2-Methyl-4,5-dihydrofuran-3-thiol in a food sample.

Methodology:

-

Sample Homogenization:

-

Cryogenically grind the food sample (e.g., 10g) to a fine powder using liquid nitrogen.

-

Rationale: This halts enzymatic activity and creates a large surface area for efficient extraction, preventing thermal degradation of labile compounds.

-

-

Extraction (Solvent Assisted Flavour Evaporation - SAFE):

-

Suspend the homogenized sample in 100 mL of a suitable solvent (e.g., dichloromethane). Add an internal standard (e.g., a deuterated analogue) for quantification.

-

Perform the extraction using a SAFE apparatus under high vacuum (typically < 10⁻⁴ mbar) and at a mild temperature (e.g., 40°C).

-

Rationale: SAFE is a high-vacuum distillation technique that allows for the gentle separation of volatiles from non-volatile matrix components at low temperatures, preserving the integrity of thermally sensitive compounds like thiols.

-

-

Concentration & Derivatization (Optional but Recommended):

-

Concentrate the resulting extract to approximately 1 mL using a Vigreux column.

-

For enhanced stability and chromatography, derivatization can be performed. A common method involves reacting the extract with a thiol-specific reagent like 4,4′-dithiodipyridine (DTDP) or p-hydroxymercuribenzoate.[10][18]

-

Rationale: Thiols are prone to oxidation into less odorous disulfides. Derivatization protects the thiol group, reduces its polarity, and improves peak shape during GC analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

GC Conditions (Typical):

-

Column: A polar column (e.g., DB-WAX or equivalent) is often used for good separation of polar volatiles.

-

Injector: 230°C, splitless mode.

-

Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions (Typical):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 35-400) for identification.

-

SIM Mode: Selected Ion Monitoring for quantification, using characteristic ions of the target analyte and internal standard.

-

-

Rationale: GC separates the complex mixture of volatiles based on their boiling points and polarity. MS provides mass spectra that act as a chemical "fingerprint" for unambiguous identification and allows for sensitive quantification.

-

The following diagram visualizes this self-validating analytical system.

Caption: A validated workflow for the analysis of volatile thiols.

Conclusion

The formation of 2-Methyl-4,5-dihydrofuran-3-thiol is a multifaceted process deeply rooted in the foundational chemistry of food processing. Its generation via the Maillard reaction and thiamine degradation is highly sensitive to controllable parameters such as temperature, pH, and precursor availability. For the R&D professional, a thorough understanding of these pathways provides the theoretical framework to innovate—be it by enhancing savory notes in plant-based alternatives, stabilizing desirable aromas in processed foods, or troubleshooting off-flavor development. The successful application of this knowledge, however, relies on precise and accurate analytical methodologies to correlate chemical changes with sensory outcomes. By integrating mechanistic understanding with robust analytical validation, we can effectively harness the chemistry of flavor to create superior food products.

References

-

ResearchGate. (2013). Thiamine degradation to the formation of 2-methyl-3-furanthiol via 5-hydroxy-3-mercapto-2-pentanone. ResearchGate. Retrieved from [Link]

-

Ho, C. T., & Chen, J. H. (1999). Effect of urea on volatile generation from Maillard reaction of cysteine and ribose. Journal of Agricultural and Food Chemistry, 47(10), 4354-4357. Retrieved from [Link]

-

Mottram, D. S., & Nobrega, I. C. (2002). Formation of Sulfur Aroma Compounds in Reaction Mixtures Containing Cysteine and Three Different Forms of Ribose. Journal of Agricultural and Food Chemistry, 50(14), 4080-4086. Retrieved from [Link]

-

Tang, W., Jiang, D., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(6), 666-680. Retrieved from [Link]

-

Cerny, C., & Davidek, T. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2721. Retrieved from [Link]

-

Cerny, C., & Davidek, T. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. Retrieved from [Link]

-

Gao, S., et al. (2023). Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system. Food Production, Processing and Nutrition, 5(1), 47. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the thiamine decomposition product 2‐methyl‐3‐furanthiol.... ResearchGate. Retrieved from [Link]

-

Hofmann, T., & Schieberle, P. (2000). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Journal of Agricultural and Food Chemistry, 48(9), 4301-4305. Retrieved from [Link]

-

Meng, Q., et al. (2017). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. Bioscience, Biotechnology, and Biochemistry, 81(1), 168-172. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of the major known thiamine degradation processes. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. ResearchGate. Retrieved from [Link]

-

Ames, J. M., & Hofmann, T. (2004). The role of sulfur chemistry in thermal generation of aroma. In Chemistry and Technology of Flavours and Fragrances. Blackwell Publishing. Retrieved from [Link]

-

Blank, I., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(12), 4683-4689. Retrieved from [Link]

-

Ho, C. T., & Chen, J. H. (2016). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 24(2), 225-236. Retrieved from [Link]

-

Wikipedia. (n.d.). Maillard reaction. Wikipedia. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). 2-methyl-3-furanthiol. FDA. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2012). 2-Methyl-4,5-dihydrofuran-3-thiol. FAO. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-methyltetrahydrofuran-3-thiol. Google Patents.

-

Parkhomenko, Y. M., & Zimatkina, T. I. (2011). Oxidized derivatives of thiamine: Formation, properties, biological role. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 5(4), 323-332. Retrieved from [Link]

-

Gáspár, A., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 122. Retrieved from [Link]

-

Domínguez, R., et al. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Foods, 10(1), 113. Retrieved from [Link]

-

Dai, Y., et al. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Journal of Agricultural and Food Chemistry, 63(2), 464-468. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl dihydrofuran thiol. The Good Scents Company. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydro-2-methyl-3-furanthiol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method and application of 2-methyltetrahydrofuran-3-thiol. Google Patents.

-

ResearchGate. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. ResearchGate. Retrieved from [Link]

-

Lim, J. S., & Kim, J. (2019). Furan in Thermally Processed Foods: A Review. Journal of Food Protection, 82(7), 1184-1192. Retrieved from [Link]

-

Scialpi, F. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Università degli Studi di Bari Aldo Moro. Retrieved from [Link]

Sources

- 1. Food safety and quality: details [fao.org]

- 2. CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Maillard reaction - Wikipedia [en.wikipedia.org]

- 5. Effect of urea on volatile generation from Maillard reaction of cysteine and ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 10. 2-Methyl-4,5-dihydrofuran-3-thiol | 26486-13-5 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to the Physical Properties of Dihydro-2-methyl-3(2H)-furanthione

Introduction

Dihydro-2-methyl-3(2H)-furanthione, also known by its IUPAC name 2-methylthiolan-3-one and synonym 2-methyltetrahydrothiophen-3-one, is a sulfur-containing heterocyclic compound with significant applications in the flavor and fragrance industry.[1] Its unique organoleptic profile, characterized by berry, fruity, and sulfurous notes, makes it a valuable ingredient in the formulation of various food and beverage products. A comprehensive understanding of its physical properties is paramount for its effective utilization, quality control, and for the development of new applications in research and drug development.

This technical guide provides a detailed overview of the key physical properties of Dihydro-2-methyl-3(2H)-furanthione, supported by established experimental methodologies for their determination. The content is structured to offer both quick reference data and in-depth procedural insights, catering to the needs of researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Caption: 2D structure of Dihydro-2-methyl-3(2H)-furanthione.

Physicochemical Properties

The physical characteristics of Dihydro-2-methyl-3(2H)-furanthione are summarized in the table below. These properties are crucial for handling, storage, and application of the compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈OS | [2] |

| Molecular Weight | 116.18 g/mol | [2][3] |

| CAS Number | 13679-85-1 | [2][4][5] |

| Appearance | Colorless to dark yellow clear liquid | [4] |

| Density | 1.119 to 1.126 g/mL at 25 °C | [4][5] |

| Boiling Point | 82 °C at 28 mmHg | [5] |

| Refractive Index | 1.508 to 1.512 at 20 °C | [4] |

| Flash Point | 71 °C (160 °F) | [4] |

| Solubility | Soluble in organic solvents. | [6] |

| Organoleptic Profile | Berry, fruity, sulfurous |

Experimental Protocols for Property Determination

The accurate determination of physical properties is reliant on standardized and validated experimental protocols. The following section details the methodologies for key physical property measurements of Dihydro-2-methyl-3(2H)-furanthione.

Determination of Boiling Point

The boiling point is a critical parameter for distillation-based purification and for assessing the volatility of the compound.

Caption: General workflow for NMR spectroscopic analysis.

-

¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Dihydro-2-methyl-3(2H)-furanthione, one would expect to see signals corresponding to the methyl group protons and the methylene protons in the tetrahydrothiophene ring.

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms. The spectrum for this compound would show distinct peaks for the methyl carbon, the two methylene carbons, the methine carbon, and the carbonyl carbon. [3] Typical ¹³C NMR Shifts (in CDCl₃):

-

Carbonyl (C=O): ~214.00 ppm

-

Methine (CH): ~46.07 ppm

-

Methylene (CH₂): ~38.67 ppm, ~23.46 ppm

-

Methyl (CH₃): ~16.39 ppm [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Key Absorptions: The IR spectrum of Dihydro-2-methyl-3(2H)-furanthione would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1715-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (116.18).

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for such ketones may involve the loss of small neutral molecules or radicals.

Safety and Handling

Dihydro-2-methyl-3(2H)-furanthione is a combustible liquid and should be handled with appropriate safety precautions. It is known to cause skin, eye, and respiratory irritation. Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of Dihydro-2-methyl-3(2H)-furanthione, a compound of significant interest in the flavor and fragrance industry. The detailed physicochemical data, coupled with standardized experimental protocols and spectroscopic information, serves as a valuable resource for scientists and researchers. Adherence to the outlined methodologies and safety precautions will ensure the accurate characterization and safe handling of this important organosulfur compound.

References

-

The Good Scents Company. (n.d.). blackberry thiophenone 2-methyltetrahydrothiophen-3-one. Retrieved from [Link]

-

ChemBK. (n.d.). 2-methytetrahydrothiophen-3-one. Retrieved from [Link]

-

PubChem. (n.d.). Dihydro-2-methyl-3(2H)-furanone. Retrieved from [Link]

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

-

Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]

-

PubChem. (n.d.). Dihydro-2-methyl-3(2H)-thiophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of a 2-methyl-tetrahydrothiophen-3-one and b 1,3-oxathiane. Retrieved from [Link]

-

Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]

-

ACS Publications. (2004). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3(2H)-Furanone, dihydro-2-methyl- (CAS 3188-00-9). Retrieved from [Link]

-

NIST. (n.d.). 3(2H)-Furanone, dihydro-2-methyl-. Retrieved from [Link]

-

ResearchGate. (2016). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Dihydro-2-methyl-3(2H)-furanone (FDB003197). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. blackberry thiophenone, 13679-85-1 [thegoodscentscompany.com]

- 5. 2-methytetrahydrothiophen-3-one [chembk.com]

- 6. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]

Literature review on the discovery of furan-based sulfur compounds in food

An In-depth Technical Guide to the Discovery and Analysis of Furan-Based Sulfur Compounds in Food

Executive Summary

Furan-based sulfur compounds are among the most potent and character-defining aroma molecules in the food scientist's lexicon. With exceptionally low odor thresholds, compounds like 2-methyl-3-furanthiol and 2-furfurylthiol impart desirable roasted, meaty, and coffee-like notes that are the hallmarks of thermally processed foods.[1][2][3] Their discovery, however, was not a straightforward endeavor. It required the convergence of advanced analytical chemistry with sensory science to isolate and identify these trace-level, highly reactive molecules from complex food matrices. This technical guide provides researchers, scientists, and flavor development professionals with a comprehensive overview of the core principles governing the formation, discovery, and analysis of these critical flavor compounds. We will explore the causality behind analytical choices, detail validated experimental protocols, and present a logical framework for understanding their occurrence and stability in food systems.

The Chemical Landscape: Pillars of Roasted and Savory Aroma

The sensory impact of furan-based sulfur compounds far outweighs their concentration.[4] These molecules are typically present at sub-parts-per-billion levels, yet they are considered "character-impact compounds" that uniquely define a food's aroma profile.[3] The two most pivotal compounds in this class are:

-

2-Methyl-3-furanthiol (MFT): Renowned for its potent boiled beef or savory, meaty aroma, MFT is a key flavor compound in cooked meats, soups, and some savory snacks.[1][2][5][6] Its discovery was a significant milestone in understanding the chemistry of meat flavor.[7]

-

2-Furfurylthiol (FFT): This compound is practically synonymous with the aroma of freshly roasted coffee.[8][9] Its powerful, sulfurous, and roasty character is indispensable to the authentic coffee experience and is also found in products like bread and roasted nuts.[3]

While MFT and FFT are the most prominent, a variety of related structures contribute to the overall flavor profile.

Table 1: Key Furan-Based Sulfur Compounds and Their Sensory Attributes

| Compound Name | FEMA No. | CAS No. | Common Sensory Descriptors | Key Food Occurrence |

| 2-Methyl-3-furanthiol (MFT) | 3188 | 28588-74-1 | Meaty, Roasted, Beef Broth[1][6][10] | Cooked Meat, Coffee, Bread[5][11] |

| 2-Furfurylthiol (FFT) | 2493 | 98-02-2 | Roasted Coffee, Sulfurous[9][12] | Roasted Coffee, Baked Goods[8] |

| 2,5-Dimethyl-3-furanthiol (DMFT) | 3451 | 55764-26-6 | Meaty, Roasted[13] | Chicken Broth, Coffee[13][14] |

| Bis(2-methyl-3-furyl) disulfide | 3256 | 28588-75-2 | Meaty, Sulfurous | Cooked Meat |

| 2-Methyl-3-(methylthio)furan | - | 63013-00-3 | Meaty, Cured Meat | Dry-fermented Sausages |

Formation Pathways: The Genesis of Flavor

The presence of these potent aromas is not accidental; they are the predictable products of chemical reactions occurring during the thermal processing of food. Understanding these pathways is critical for controlling and optimizing flavor development.

The Maillard Reaction: The Primary Engine

The Maillard reaction, the non-enzymatic browning process between reducing sugars and amino acids, is the principal pathway for the formation of most furan-based sulfur compounds.[1][11][15] The critical precursors are:

-

A Sulfur Source: Primarily the amino acid L-cysteine.

-

A Furan Precursor: Generated from the degradation of carbohydrates like pentoses (ribose, xylose) and hexoses (glucose).[12]

The reaction proceeds through a complex cascade. In simplified terms, the sugar dehydrates and cyclizes to form furan-ring intermediates (like furfural from pentoses).[12] Simultaneously, cysteine degrades, releasing hydrogen sulfide (H₂S). The reactive H₂S then attacks the furan intermediate, leading to the formation of the final furanthiol. The type of sugar influences the yield, with pentoses like ribose generally producing higher concentrations of FFT than hexoses.[12]

Thiamine Degradation: A Secondary Route

Thermal degradation of thiamine (Vitamin B1) is another significant pathway, particularly for the formation of MFT.[1] Thiamine contains both a pyrimidine and a thiazole ring, and its breakdown under heat releases key sulfur-containing fragments that can react to form furanthiols and other important sulfur volatiles like thiazoles and thiophenes. This pathway is especially relevant in thiamine-rich foods such as pork and whole grains.

Discovery & Analysis: Unmasking Trace Volatiles

The identification of furan-based sulfur compounds is a significant analytical challenge due to their high volatility, extreme reactivity (especially to oxidation), and presence at trace concentrations within a highly complex food matrix.[3][4][16] Success hinges on a meticulously designed analytical workflow that combines efficient extraction with highly sensitive and selective detection.

The Rationale of Sample Preparation

The primary goal of sample preparation is to isolate and concentrate these volatile compounds from the non-volatile matrix (fats, proteins, carbohydrates) without creating artifacts or losing the target analytes.

-

Headspace (HS) Analysis: This is the method of choice for highly volatile compounds like furan and its derivatives.[15][17] The sample is sealed in a vial and heated, allowing the volatiles to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the gas chromatograph (GC). The rationale is its simplicity, minimal sample manipulation, and avoidance of organic solvents. The U.S. FDA's recommended method for furan analysis utilizes this principle.[18][19]

-

Solid Phase Microextraction (SPME): SPME is a solvent-free evolution of headspace analysis that adds a concentration step. A fused-silica fiber coated with an adsorbent material is exposed to the sample's headspace.[16][17] Volatiles adsorb onto the fiber, which is then retracted and inserted directly into the hot GC inlet for desorption. The choice of fiber coating is critical; for furan and its derivatives, coatings like Carboxen/Polydimethylsiloxane (CAR/PDMS) are highly effective due to their affinity for small, volatile molecules.[17][18][20]

-

Simultaneous Distillation-Extraction (SDE): While historically important, SDE is a more rigorous technique used for less volatile compounds or when a larger sample volume is needed.[16] It involves simultaneously distilling the sample with water and extracting the distillate with an organic solvent. Its primary drawback is the risk of thermal degradation and artifact formation, making it less ideal for highly labile sulfur compounds.[16]

Instrumental Analysis: Separation and Detection

Once extracted, the compounds must be separated and identified. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.

-

Gas Chromatography (GC): The GC separates the complex mixture of volatiles based on their boiling points and polarity. A capillary column (e.g., HP-5MS) is used to achieve high-resolution separation.[20]

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS, which bombards them with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification.[17][19]

-

Sulfur-Selective Detectors: Due to the low concentrations and potential for matrix interference, sulfur-selective detectors are often employed.

-

Flame Photometric Detector (FPD): Provides high selectivity for sulfur-containing compounds.

-

Sulfur Chemiluminescence Detector (SCD): Offers even greater sensitivity and selectivity than the FPD, making it ideal for ultra-trace analysis.

-

-

Advanced Techniques: For exceptionally complex matrices like coffee, Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) provides superior separation power, allowing for the unequivocal identification of minor constituents like 2,5-dimethyl-3-furanthiol (DMFT) that might otherwise be co-eluted and masked.[13][14]

Experimental Protocol: HS-SPME-GC-MS for Furanthiols in Coffee

This protocol provides a self-validating system for the analysis of key furanthiols in a roasted coffee matrix.

-

Sample Preparation:

-

Weigh 2.0 g of finely ground roasted coffee into a 20 mL headspace vial.

-

Add 10 mL of deionized water and a small magnetic stir bar.

-

Spike the sample with a known concentration of an internal standard (e.g., d₄-furan) for accurate quantification.[19] The internal standard corrects for variations in extraction efficiency and injection volume.

-

Immediately seal the vial with a PTFE-faced septum.

-

-

HS-SPME Extraction:

-

GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for 3 minutes.[20]

-

GC Conditions: Use a non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Set a temperature program starting at 40°C, holding for 2 minutes, then ramping at 5°C/min to 240°C. Use helium as the carrier gas.

-

MS Conditions: Operate in scan mode (e.g., m/z 35-250) for initial identification. For quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each compound (e.g., m/z 114 for MFT, m/z 114 for FFT) to enhance sensitivity and reduce matrix interference.

-

-

Data Analysis & Validation:

-

Identify compounds by comparing their retention times and mass spectra to those of authentic chemical standards.

-

Quantify the analytes by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.

-

The system is validated by ensuring a linear calibration curve (R² > 0.99), good recovery of spiked standards (e.g., 80-120%), and low relative standard deviation (RSD < 15%) for replicate analyses.[18]

-

Occurrence in Key Food Matrices

The concentration of furan-based sulfur compounds varies significantly depending on the food type, precursors available, and processing conditions.

Meat Products

MFT is a quintessential aroma of cooked meat.[2][5] Its formation is directly linked to the presence of cysteine and reducing sugars, which are abundant in muscle tissue.

Table 2: Representative Concentrations of 2-Methyl-3-furanthiol (MFT) in Meat

| Food Product | Concentration Range | Sensory Contribution | Reference(s) |

| Cooked Beef | 0.1 - 2.5 µg/kg | Key "meaty," "roasty" character | [5][7] |

| Chicken Broth | 0.02 - 0.5 µg/kg | "Boiled meat" note | [21] |

| Canned Tuna | First identified here | "Cooked fish" note | |

| Pork | Variable | Contributes to "pork" flavor profile | [22] |

Coffee

Coffee is arguably the most complex food matrix for aroma chemists, and furanthiols are critical to its signature scent.[23] Studies show that Robusta coffee varieties tend to have higher concentrations of furanthiols like FFT compared to Arabica, which may contribute to Robusta's bolder, more intense flavor profile.[24]

Table 3: Representative Concentrations of Furanthiols in Coffee

| Compound | Coffee Variety | Concentration Range | Reference(s) |

| 2-Furfurylthiol (FFT) | Robusta (brew) | ~21 µg/L | [24] |

| 2-Furfurylthiol (FFT) | Arabica (brew) | ~11 - 15 µg/L | [24] |

| 2,5-Dimethyl-3-furanthiol (DMFT) | Coffee Powder | ~10 ng/kg | [24] |

| Furan | Roasted Coffee Beans | 42 - 3,660 ng/g | [15] |

Stability and Reactivity: The Ephemeral Nature of Aroma

A significant challenge in both food production and flavor analysis is the inherent instability of furanthiols. Their thiol (-SH) group is highly susceptible to oxidation.

-

Oxidation to Disulfides: In the presence of oxygen, two thiol molecules can readily oxidize to form a disulfide bond. For example, MFT oxidizes to bis(2-methyl-3-furyl) disulfide. This reaction diminishes the potent meaty aroma, as the disulfide has a higher odor threshold and a different sensory character.

-

Polymerization: MFT is also known to undergo oligomerization and polymerization, especially under acidic conditions. This is a significant degradation pathway that leads to a rapid loss of flavor impact.

-

Interaction with Matrix Components: Furanthiols can react with other food components. They can bind to proteins via thiol-disulfide exchange reactions or interact with melanoidins (the brown polymers formed during the Maillard reaction), effectively trapping them and reducing their volatility and sensory perception.

Understanding these degradation pathways is crucial for maintaining flavor quality during food storage and processing.

Conclusion and Future Perspectives

The discovery and characterization of furan-based sulfur compounds represent a triumph of modern flavor chemistry. Through sophisticated analytical techniques, researchers have unveiled the molecules responsible for some of the most cherished aromas in our food supply. The knowledge of their formation through the Maillard reaction and thiamine degradation allows for targeted flavor generation, while an understanding of their instability guides strategies for flavor preservation.

Future research will likely focus on several key areas: the discovery of novel, even more potent furan-based sulfur structures in exotic food sources; a deeper mechanistic understanding of their formation to allow for precise control and mitigation of off-notes; and the complex sensory interactions between these compounds and other volatiles that shape the complete flavor experience. As analytical instrumentation continues to improve in sensitivity and resolution, the door is open to uncover the next layer of complexity in the fascinating world of food aroma.

References

-

Lim, H. S., & Lee, K. G. (2018). Furan in Thermally Processed Foods - A Review. Food Science and Biotechnology, 27(6), 1547–1558. [Link]

-

Tang, W., Jiang, D., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 153-169. [Link]

-

Mottram, D. S. (2007). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ACS Symposium Series, 947, 38-51. [Link]

-

Tang, W., Jiang, D., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Taylor & Francis Online. [Link]

-

LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. [Link]

-

Wyatt, D. (2020). Flavor Bites: 2-Methyl 3-furanthiol. Perfumer & Flavorist. [Link]

-

Request PDF. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. [Link]

-

T. H. Parliment, & R. J. McGorrin. (2012). Reactivity and stability of selected flavor compounds. Food Science and Biotechnology, 21(4), 897-910. [Link]

-

McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068, 3-31. [Link]

-

Wang, S., et al. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Food Science and Human Wellness, 11(4), 751-763. [Link]

-

Atanassova, V., & Atanassov, A. (2022). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Heliyon, 8(11), e11394. [Link]

-

Rowe, P. (2005). The Chemistry of Beef Flavor. Iowa State University Animal Industry Report. [Link]

-

McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. American Chemical Society. [Link]

-

ResearchGate. (n.d.). A proposed pathway for furan formation due to irradiation. ResearchGate. [Link]

-

Blank, I., Schieberle, P., & Grosch, W. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(12), 4683-4689. [Link]

-

Brereton, P. (2006). The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]

-

Houben, E., & Gassenmeier, K. (2023). Identification of 2,5-dimethyl-3-furanthiol in coffee by two dimensional GC TOF MS. SCIREA Journal of Agriculture, 8(2), 97-105. [Link]

-

Jeong, G., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology, 44, e114523. [Link]

-

ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal... ResearchGate. [Link]

-

Elmore, J. S., & Nursten, H. E. (1993). The effect of 2-furanmethanethiol upon the flavour of instant coffee. Food Chemistry, 46(2), 157-160. [Link]

-

FAO AGRIS. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. FAO AGRIS. [Link]

-

Wyatt, D. (2018). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Perfumer & Flavorist. [Link]

-

ResearchGate. (n.d.). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. ResearchGate. [Link]

-

ResearchGate. (n.d.). Occurrence and production of furan in commercial foods. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. FDA. [Link]

-

Semantic Scholar. (n.d.). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Furan-2-ylmethanethiol. Wikipedia. [Link]

-

Houben, E., & Gassenmeier, K. (2023). Identification of 2,5-dimethyl-3-furanthiol in coffee by two dimensional GC TOF MS. SCIREA Journal of Agriculture. [Link]

-

ElectronicsAndBooks. (n.d.). Sulfur-Containing Furans in Commercial Meat Flavorings. ElectronicsAndBooks. [Link]

-